
2-(Benzyloxy)-5-Fluoropyridin-3-ylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid” is a type of boronic acid derivative. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). These compounds have been extensively used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions . The specific compound you mentioned contains a benzyloxy group and a fluorine atom attached to a pyridine ring, which also contains the boronic acid group .
Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid” consists of a pyridine ring with a boronic acid group, a benzyloxy group, and a fluorine atom attached to it . The exact positions of these groups on the pyridine ring can be deduced from the name of the compound.Chemical Reactions Analysis
Boronic acids, including “2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, which is widely used in organic synthesis .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Verbindung kann als Borreagenz in der Suzuki–Miyaura (SM)-Kreuzkupplung verwendet werden . Dies ist eine weit verbreitete, übergangsmetallkatalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Der Erfolg der SM-Kupplung beruht auf einer Kombination aus außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen mit einem relativ stabilen, leicht herstellbaren und im Allgemeinen umweltfreundlichen Organoborreagenz .
2. Synthese von Benzyl-Ethern und -Estern 2-(Benzyloxy)-5-Fluoropyridin-3-ylboronsäure kann bei der Synthese von Benzyl-Ethern und -Estern eingesetzt werden . Sie kann als mildes, bequemes und in einigen Fällen einzigartig effektives Reagenz für diese Synthesen dienen .
Herstellung von Benzyl-Schutzgruppen
Die Verbindung kann bei der Herstellung von Benzyl-Schutzgruppen verwendet werden . Diese Gruppen werden in der organischen und medizinischen Chemie häufig verwendet, und die Verbindung kann diese Gruppen unter neutralen Bedingungen installieren .
Elektrophile Substitutionsreaktionen
this compound kann an elektrophilen Substitutionsreaktionen teilnehmen . Sie setzt beim Erwärmen eine elektrophile Benzyl-Spezies frei, die in verschiedenen synthetischen Anwendungen verwendet werden kann .
Alkylierungsreaktionen
Die Verbindung kann in Alkylierungsreaktionen eingesetzt werden . Sie kann als Quelle für Benzyl-Gruppen zur Alkylierung verschiedener Substrate dienen .
Synthese von Arylmethyl-Ethern
this compound kann bei der Synthese von Arylmethyl-Ethern eingesetzt werden . Dies bietet eine bequeme Methode zur Herstellung dieser Verbindungen .
Zukünftige Richtungen
The use of boronic acids in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, continues to be an active area of research . Future directions may include the development of new synthetic methods involving boronic acids, as well as the exploration of their use in other types of chemical reactions .
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This reaction is catalyzed by a transition metal, typically palladium .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various biochemical reactions, including the formation of oximes and hydrazones . These reactions involve the interaction of boronic acids with aldehydes and ketones, leading to the formation of new carbon-nitrogen bonds .
Pharmacokinetics
It’s known that boronic acids and their esters are marginally stable in water and their hydrolysis rate is influenced by the substituents in the aromatic ring and the ph of the solution . Therefore, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound would be influenced by these factors.
Result of Action
The formation of new carbon-carbon and carbon-nitrogen bonds through suzuki-miyaura cross-coupling and the formation of oximes and hydrazones could potentially lead to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid can be influenced by various environmental factors. For instance, the pH of the solution can significantly affect the rate of hydrolysis of boronic esters . Additionally, the Suzuki-Miyaura cross-coupling reaction is known to be influenced by the presence of a transition metal catalyst, typically palladium .
Biochemische Analyse
Biochemical Properties
It is known that organoboron compounds, such as this one, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes, which are crucial in the synthesis of various biomolecules .
Molecular Mechanism
It is known that organoboron compounds can participate in various chemical reactions, including those involving binding interactions with biomolecules and changes in gene expression .
Eigenschaften
IUPAC Name |
(5-fluoro-2-phenylmethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-10-6-11(13(16)17)12(15-7-10)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFKIFYWGAFODB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC2=CC=CC=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
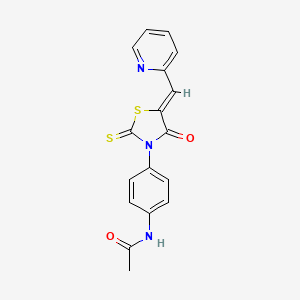

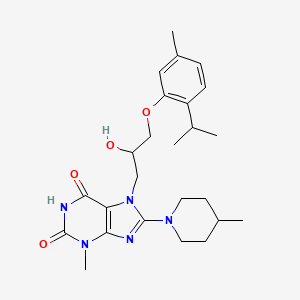
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2395050.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2395052.png)
![5-Tert-butyl-4-[3-(4-methoxyphenyl)prop-2-enylidene]-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrazol-3-one](/img/structure/B2395053.png)
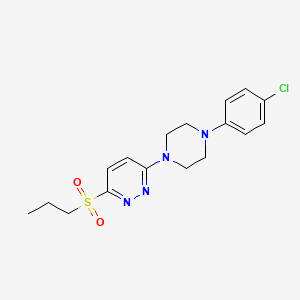
![1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2395057.png)
![2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2395058.png)
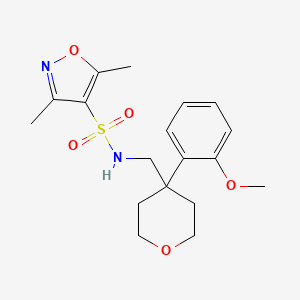

![3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B2395063.png)
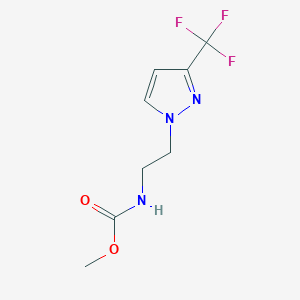
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2395066.png)
